Cas no 2228229-37-4 ((2,6-dimethylphenyl)methyl sulfamate)

(2,6-dimethylphenyl)methyl sulfamate 化学的及び物理的性質
名前と識別子
-
- (2,6-dimethylphenyl)methyl sulfamate
- EN300-2004903
- 2228229-37-4
-
- インチ: 1S/C9H13NO3S/c1-7-4-3-5-8(2)9(7)6-13-14(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12)
- InChIKey: IUCFTSCPWVYUAL-UHFFFAOYSA-N
- ほほえんだ: S(N)(=O)(=O)OCC1C(C)=CC=CC=1C
計算された属性
- せいみつぶんしりょう: 215.06161445g/mol
- どういたいしつりょう: 215.06161445g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 77.8Ų
(2,6-dimethylphenyl)methyl sulfamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2004903-0.05g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-2004903-1.0g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 1g |
$986.0 | 2023-05-23 | ||
Enamine | EN300-2004903-5.0g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 5g |
$2858.0 | 2023-05-23 | ||
Enamine | EN300-2004903-10g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-2004903-1g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-2004903-0.25g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-2004903-0.1g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-2004903-10.0g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 10g |
$4236.0 | 2023-05-23 | ||
Enamine | EN300-2004903-0.5g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-2004903-2.5g |
(2,6-dimethylphenyl)methyl sulfamate |
2228229-37-4 | 2.5g |
$1931.0 | 2023-09-16 |
(2,6-dimethylphenyl)methyl sulfamate 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
(2,6-dimethylphenyl)methyl sulfamateに関する追加情報
Introduction to (2,6-dimethylphenyl)methyl sulfamate (CAS No. 2228229-37-4)
The compound (2,6-dimethylphenyl)methyl sulfamate, identified by the Chemical Abstracts Service Number (CAS No.) 2228229-37-4, is a specialized organic molecule that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a sulfamate functional group attached to a dimethylbenzene core, exhibits unique chemical properties that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical modulators.
The structural composition of (2,6-dimethylphenyl)methyl sulfamate is characterized by its aromatic ring system, which is substituted with two methyl groups at the 2 and 6 positions. This specific arrangement enhances its interactions with biological targets, making it a valuable scaffold for drug design. The sulfamate group, on the other hand, introduces a polar and negatively charged moiety, which can significantly influence the compound's solubility, reactivity, and binding affinity to biological receptors.
In recent years, there has been a surge in research focused on identifying and developing new molecules with sulfamate functionalities. These studies have highlighted the potential of sulfamates as pharmacophores in the design of drugs targeting various diseases. For instance, sulfamates have been shown to exhibit inhibitory effects on enzymes and receptors involved in inflammatory responses, metabolic disorders, and even certain types of cancer. The compound (2,6-dimethylphenyl)methyl sulfamate is no exception and has been explored for its potential therapeutic applications.
One of the most compelling aspects of (2,6-dimethylphenyl)methyl sulfamate is its ability to modulate biological pathways through precise interactions with target proteins. The dimethylbenzene core provides a hydrophobic surface that can engage with hydrophobic pockets of proteins, while the sulfamate group offers a hydrogen bond acceptor capable of forming stable interactions with polar residues. This dual functionality makes it an attractive candidate for designing molecules with high selectivity and potency.
Recent studies have demonstrated the potential of (2,6-dimethylphenyl)methyl sulfamate as an inhibitor of specific enzymes implicated in disease progression. For example, research has shown that derivatives of this compound can inhibit kinases involved in cell signaling pathways relevant to cancer development. The ability to disrupt these pathways without affecting other cellular processes is crucial for developing effective therapies. Additionally, the compound's stability under various physiological conditions enhances its suitability for pharmaceutical applications.
The synthesis of (2,6-dimethylphenyl)methyl sulfamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of dimethylaniline derivatives followed by functionalization with a sulfonylating agent to introduce the sulfamate group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and reduce byproduct formation.
In terms of biological activity, preliminary studies on (2,6-dimethylphenyl)methyl sulfamate have revealed promising results in vitro. The compound has demonstrated inhibitory effects on several enzymes known to play roles in inflammation and pain perception. These findings suggest that it may have therapeutic potential in conditions such as arthritis or neuropathic pain. Further research is needed to fully elucidate its mechanism of action and to evaluate its safety and efficacy in vivo.
The pharmaceutical industry is increasingly interested in developing small molecules like (2,6-dimethylphenyl)methyl sulfamate that can modulate biological processes with high precision. The compound's unique structural features make it a versatile tool for drug discovery researchers who are seeking novel scaffolds for developing next-generation therapeutics. As our understanding of biological pathways continues to grow, compounds like this are expected to play a critical role in addressing complex diseases.
Future directions for research on (2,6-dimethylphenyl)methyl sulfamate include exploring its potential as an lead compound for drug development programs. By modifying its structure through computational chemistry and high-throughput screening methods, researchers aim to identify derivatives with enhanced potency and reduced side effects. Additionally, investigating its interactions with complex biological systems will provide insights into its potential applications in personalized medicine.
In conclusion, the compound (2,6-dimethylphenyl)methyl sulfamate (CAS No. 2228229-37-4) represents a significant advancement in the field of chemical biology and drug discovery. Its unique structural properties and promising biological activity make it a valuable asset for researchers seeking innovative solutions to complex medical challenges. As further studies continue to uncover its potential applications,it is likely that this compound will play an increasingly important role in the development of new therapeutic agents.
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